5-chloro-8-quinolinyl 3-nitrobenzoate
Description
5-Chloro-8-quinolinyl 3-nitrobenzoate is an ester derivative combining 5-chloro-8-hydroxyquinoline (a halogenated quinoline) with 3-nitrobenzoic acid. The compound’s structure features a quinolinyl moiety substituted with chlorine at position 5 and an ester-linked 3-nitrobenzoate group at position 6.
Properties
IUPAC Name |
(5-chloroquinolin-8-yl) 3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O4/c17-13-6-7-14(15-12(13)5-2-8-18-15)23-16(20)10-3-1-4-11(9-10)19(21)22/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLVVBKRUBVMGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Related compounds such as 5-chloro-8-quinolinol have been shown to exhibit antimicrobial, antifungal, and antiamoebic activities.
Mode of Action
A related compound, cloquintocet-mexyl, is known to accelerate the herbicide detoxification process. This suggests that 5-chloro-8-quinolinyl 3-nitrobenzoate may interact with its targets to modulate their normal functioning, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, functional, and biological distinctions between 5-chloro-8-quinolinyl 3-nitrobenzoate and related compounds:
Key Findings:
Nitrobenzoate Positional Isomerism : The 3-nitrobenzoate group in the target compound distinguishes it from 2-nitrobenzoate (2NBA), which induces bioreporter activity in BRprox mutants. 3-Nitrobenzoate lacks this induction, suggesting structural specificity in biological systems .
Ester vs. Ether/Amide Linkages :
- Ester-based compounds (e.g., acrylate copolymers) hydrolyze to release HQ, exhibiting antibacterial activity. Hydrolysis rates depend on copolymer composition .
- Ether-linked analogs (e.g., piperidinyl ether hydrochloride) show higher stability but reduced bioactivity data .
- Amide derivatives (e.g., benzamide) prioritize hydrolytic stability over rapid bioactive release .
Antimicrobial Potential: Copolymers of 5-chloro-8-quinolinyl acrylate demonstrate dose-dependent antibacterial effects, with MICs indicating potency against both Gram-positive and Gram-negative bacteria. This supports the hypothesis that this compound may share similar mechanisms via HQ release .
Substituent Effects: The chlorine atom at position 5 of the quinolinyl ring enhances lipophilicity and antimicrobial activity, as seen in HQ derivatives. The 3-nitrobenzoate group may further modulate solubility and target binding .
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